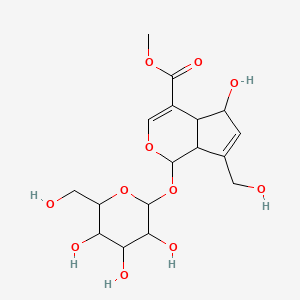

6alpha-Hydroxygeniposide; Deacetylasperulosidic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6alpha-Hydroxygeniposide; Deacetylasperulosidic acid methyl ester: is an iridoid glycoside compound. It is primarily isolated from plants belonging to the Rubiaceae family, such as Gardenia jasminoides Ellis and Hedyotis diffusa Willd . This compound has shown various biological activities, including purgative effects and the ability to lower blood glucose levels in mice .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Hydroxygeniposide; Deacetylasperulosidic acid methyl ester typically involves the extraction from natural sources. The process includes:

Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.

Isolation: The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Identification: The purified compound is identified and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS)

Industrial Production Methods: Industrial production of this compound is still largely dependent on natural extraction due to the complexity of its structure. advancements in biotechnological methods, such as plant cell culture and genetic engineering, are being explored to enhance yield and sustainability .

Chemical Reactions Analysis

Types of Reactions: 6alpha-Hydroxygeniposide; Deacetylasperulosidic acid methyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Hydroxide ions in aqueous or alcoholic solutions

Major Products:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with different functional groups replacing the original ones

Scientific Research Applications

6alpha-Hydroxygeniposide; Deacetylasperulosidic acid methyl ester has several scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

Biology: Studied for its biological activities, including anti-inflammatory, antioxidant, and antidiabetic properties.

Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and gastrointestinal issues.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of 6alpha-Hydroxygeniposide; Deacetylasperulosidic acid methyl ester involves:

Molecular Targets: It targets various enzymes and receptors involved in metabolic pathways.

Pathways Involved: It modulates pathways related to glucose metabolism, inflammation, and oxidative stress

Comparison with Similar Compounds

Geniposide: Another iridoid glycoside with similar biological activities.

Scandoside methyl ester: Shares structural similarities and biological properties.

Gardenoside: Found in the same plant sources and exhibits comparable effects

Uniqueness: 6alpha-Hydroxygeniposide; Deacetylasperulosidic acid methyl ester is unique due to its specific combination of biological activities, including its potent purgative and hypoglycemic effects .

Biological Activity

6alpha-Hydroxygeniposide and deacetylasperulosidic acid methyl ester are iridoid glycosides derived from Gardenia jasminoides and other related plants. These compounds have garnered attention for their various pharmacological activities, including hypoglycemic, anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of their biological activities, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

- 6alpha-Hydroxygeniposide : This compound is characterized by its hydroxyl group at the 6-position and is a derivative of geniposide.

- Deacetylasperulosidic Acid Methyl Ester : A methyl ester form of deacetylasperulosidic acid, known for its biological activity.

Hypoglycemic Activity

Research has demonstrated that deacetylasperulosidic acid methyl ester exhibits significant hypoglycemic effects. In a study involving normal mice, this compound lowered blood glucose levels effectively. The mechanism appears to involve the inhibition of glucose-6-phosphatase (G6Pase) and glycogen phosphorylase (GP), crucial enzymes in glucose metabolism .

| Compound | Effect on Blood Glucose | Reference |

|---|---|---|

| Deacetylasperulosidic Acid Methyl Ester | Decreased blood glucose levels | |

| Geniposide | Inhibition of G6Pase activity |

Anti-Inflammatory Activity

Both compounds have shown notable anti-inflammatory properties. For instance, 6alpha-hydroxygeniposide significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This effect is mediated through the suppression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression.

| Compound | Mechanism | Effect |

|---|---|---|

| 6alpha-Hydroxygeniposide | Inhibition of COX-2 and iNOS | Decreased inflammation markers |

| Deacetylasperulosidic Acid Methyl Ester | Not specified in studies | Anti-inflammatory potential |

Antioxidant Activity

The antioxidant capacity of these compounds has been evaluated through various assays. For example, extracts containing these iridoids showed high scavenging activity against free radicals, suggesting their potential in mitigating oxidative stress-related diseases .

Anticancer Activity

Studies have indicated that both compounds possess anticancer properties. For example, the ethanolic extract of Hedyotis corymbosa, which contains these iridoids, demonstrated significant cytotoxic effects on human leukemia cell lines (K562) with an IC50 value of 22.67 µg/ml . This suggests that these compounds may contribute to the overall anticancer efficacy observed in plant extracts.

Case Studies

- Hypoglycemic Effects in Animal Models :

-

Inflammation Reduction :

- In vitro studies using RAW 264.7 macrophages showed that treatment with 6alpha-hydroxygeniposide led to a marked decrease in inflammatory cytokines after LPS stimulation.

- Antioxidant Potential :

Properties

IUPAC Name |

methyl 5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-25-15(24)7-5-26-16(10-6(3-18)2-8(20)11(7)10)28-17-14(23)13(22)12(21)9(4-19)27-17/h2,5,8-14,16-23H,3-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGPLSDARZNMCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.